molecular formula C14H12FNO3 B11504451 3-acetyl-2-[(3-fluorophenyl)amino]-6-methyl-4H-pyran-4-one

3-acetyl-2-[(3-fluorophenyl)amino]-6-methyl-4H-pyran-4-one

Cat. No.: B11504451
M. Wt: 261.25 g/mol
InChI Key: IAADKIICWQJUIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-acetyl-2-[(3-fluorophenyl)amino]-6-methyl-4H-pyran-4-one is a synthetic organic compound that belongs to the class of pyranones Pyranones are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-2-[(3-fluorophenyl)amino]-6-methyl-4H-pyran-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3-fluoroaniline with acetylacetone under acidic conditions to form the intermediate product. This intermediate is then cyclized in the presence of a base to yield the final pyranone structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents would be carefully controlled to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-acetyl-2-[(3-fluorophenyl)amino]-6-methyl-4H-pyran-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyranone moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-acetyl-2-[(3-fluorophenyl)amino]-6-methyl-4H-pyran-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-acetyl-2-[(3-fluorophenyl)amino]-6-methyl-4H-pyran-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-acetyl-2-[(3-chlorophenyl)amino]-6-methyl-4H-pyran-4-one
  • 3-acetyl-2-[(3-bromophenyl)amino]-6-methyl-4H-pyran-4-one
  • 3-acetyl-2-[(3-iodophenyl)amino]-6-methyl-4H-pyran-4-one

Uniqueness

3-acetyl-2-[(3-fluorophenyl)amino]-6-methyl-4H-pyran-4-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications.

Properties

Molecular Formula

C14H12FNO3

Molecular Weight

261.25 g/mol

IUPAC Name

3-acetyl-2-(3-fluoroanilino)-6-methylpyran-4-one

InChI

InChI=1S/C14H12FNO3/c1-8-6-12(18)13(9(2)17)14(19-8)16-11-5-3-4-10(15)7-11/h3-7,16H,1-2H3

InChI Key

IAADKIICWQJUIN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=C(O1)NC2=CC(=CC=C2)F)C(=O)C

solubility

31.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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